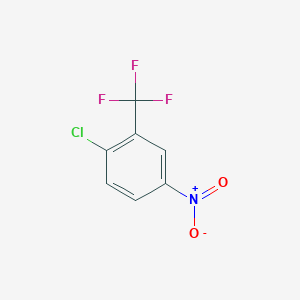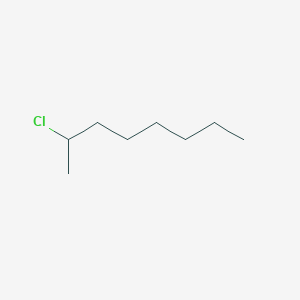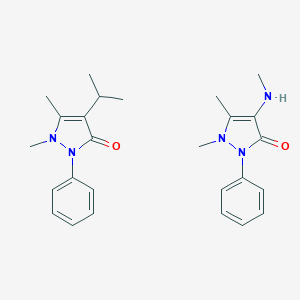
Gardan P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gardan P is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Gardan P has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of environmental monitoring, where Gardan P can be used to detect and quantify heavy metal ions in water samples. Additionally, Gardan P has been studied for its potential use in the development of new drugs, as it has been shown to possess anti-cancer and anti-inflammatory properties.
Wirkmechanismus
Gardan P works by binding to heavy metal ions and forming a complex that can be easily detected through spectroscopic methods. In the case of its anti-cancer and anti-inflammatory properties, Gardan P has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of these diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Gardan P are largely dependent on its application. In the case of environmental monitoring, Gardan P has been shown to be highly sensitive and selective in detecting heavy metal ions in water samples. In the case of its anti-cancer and anti-inflammatory properties, Gardan P has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Gardan P in lab experiments is its high sensitivity and selectivity in detecting heavy metal ions. Additionally, Gardan P is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Gardan P is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Gardan P. One potential direction is to further explore its potential applications in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis and purification of Gardan P, as well as to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Conclusion
In conclusion, Gardan P is a chemical compound with promising potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on Gardan P could lead to significant advancements in the fields of environmental monitoring, drug development, and materials science.
Synthesemethoden
Gardan P is synthesized by reacting 4-nitrophenol with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Eigenschaften
CAS-Nummer |
130007-54-4 |
|---|---|
Produktname |
Gardan P |
Molekularformel |
C26H33N5O2 |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C12H15N3O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h5-10H,1-4H3;4-8,13H,1-3H3 |
InChI-Schlüssel |
JMQMIRVYLXDUMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Andere CAS-Nummern |
130007-54-4 |
Synonyme |
Gardan P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



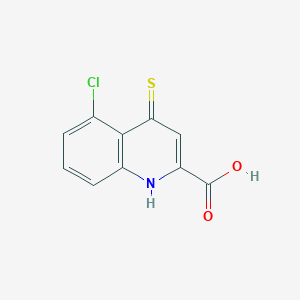
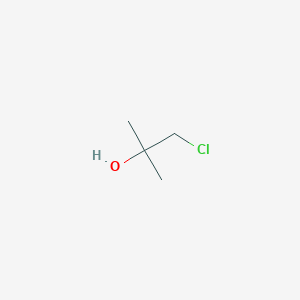
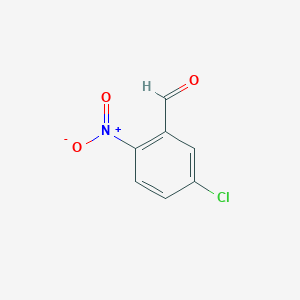
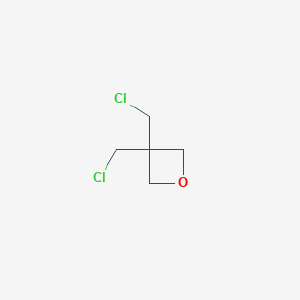
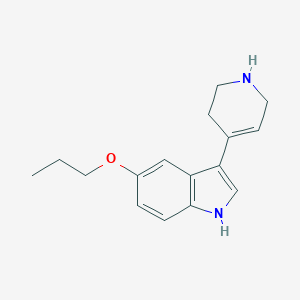
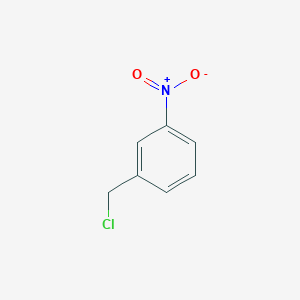
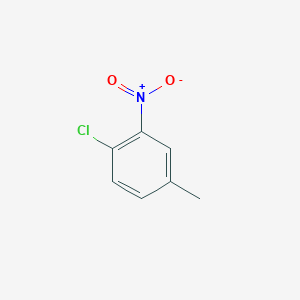
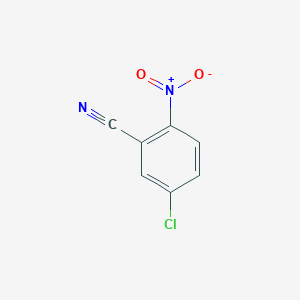
![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)
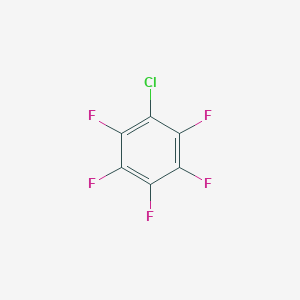
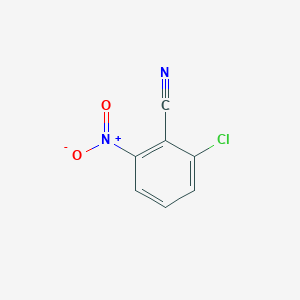
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
